molecular formula C11H10N2O2 B2831151 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid CAS No. 82668-47-1

2-(1-phenyl-1H-pyrazol-3-yl)acetic acid

Cat. No. B2831151
CAS RN: 82668-47-1
M. Wt: 202.213
InChI Key: BCRUWDVVJMOSED-UHFFFAOYSA-N
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Description

“2-(1-phenyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is also known as “(3-Phenyl-1H-pyrazol-1-yl)acetic acid” and has the InChI code 1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2, (H,14,15) .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of pyrazole compounds. For instance, a study reported the synthesis of hydrazine-coupled pyrazoles from p-hydroxy benzaldehyde and phenyl hydrazine . Another study reported the synthesis of pyrazole/1,2,4-oxadiazole conjugate ester derivatives . These methods might provide insights into the potential synthesis of “this compound”.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a phenyl group and an acetic acid group . The InChI code provides a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 202.21 and is highly soluble in water and other polar solvents .

Mechanism of Action

Target of Action

It’s known that pyrazoline derivatives, which include 2-(1-phenyl-1h-pyrazol-3-yl)acetic acid, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical sectors .

Mode of Action

Pyrazoline derivatives have been found to interact with various targets, leading to a broad spectrum of pharmacological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the broad pharmacological activities of pyrazoline derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile.

Result of Action

Pyrazoline derivatives, including this compound, have been associated with a wide range of pharmacological activities . The specific effects would depend on the particular target and the biochemical context.

Advantages and Limitations for Lab Experiments

2-(1-phenyl-1H-pyrazol-3-yl)acetic acid has several advantages for lab experiments. This compound is readily available and can be synthesized in high purity and yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. This compound has poor solubility in water, which can make it difficult to administer in animal models. Furthermore, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid. Further studies are needed to fully understand the mechanism of action of this compound. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Furthermore, studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to develop new formulations of this compound that improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. This compound has been extensively studied in pre-clinical studies, and its mechanism of action has been partially elucidated. However, further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

2-(1-phenyl-1H-pyrazol-3-yl)acetic acid can be synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazole with chloroacetic acid or the reaction of 3-phenyl-1H-pyrazole with bromoacetic acid. The yield of this compound varies depending on the method used. However, the most commonly used method is the reaction of 3-phenyl-1H-pyrazole with chloroacetic acid, which yields this compound in high purity and yield.

Scientific Research Applications

2-(1-phenyl-1H-pyrazol-3-yl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Pre-clinical studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.

Safety and Hazards

The safety data sheet for “2-(1-phenyl-1H-pyrazol-3-yl)acetic acid” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-(1-phenylpyrazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRUWDVVJMOSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82668-47-1
Record name 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid
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